molecular formula C34H26N4O4 B11563878 2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)

2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)

Cat. No.: B11563878
M. Wt: 554.6 g/mol
InChI Key: UVUZSCTVXCZWSF-XZYGTATASA-N
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Description

2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the core ring structures, introduction of functional groups, and final assembly of the molecule. Common synthetic routes may include:

    Cyclization reactions: to form the core ring systems.

    Condensation reactions: to introduce the hydrazinyl and oxo groups.

    Aromatic substitution reactions: to attach the phenyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

    Scalable reaction conditions: to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: could produce alcohols or amines.

    Substitution: might result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways or as a probe in molecular biology.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: or receptors to modulate their activity.

    Interacting with DNA or RNA: to influence gene expression.

    Participating in redox reactions: to alter cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-phenylacetamide derivatives: Compounds with similar core structures but different functional groups.

    Hydrazinyl compounds: Molecules containing the hydrazinyl functional group.

    Polycyclic aromatic compounds: Compounds with multiple aromatic rings.

Properties

Molecular Formula

C34H26N4O4

Molecular Weight

554.6 g/mol

IUPAC Name

N'-[(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C34H26N4O4/c1-20-15-17-22(18-16-20)38-32(41)28-27-23-11-5-7-13-25(23)34(29(28)33(38)42,26-14-8-6-12-24(26)27)19-35-37-31(40)30(39)36-21-9-3-2-4-10-21/h2-19,27-29H,1H3,(H,36,39)(H,37,40)/b35-19+

InChI Key

UVUZSCTVXCZWSF-XZYGTATASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)/C=N/NC(=O)C(=O)NC7=CC=CC=C7

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NNC(=O)C(=O)NC7=CC=CC=C7

Origin of Product

United States

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